3-Amino-3-(3-methylphenyl)cyclobutan-1-ol

Description

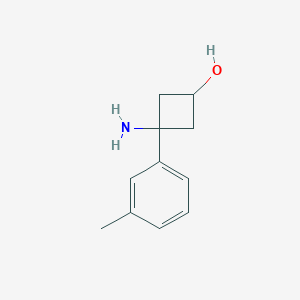

3-Amino-3-(3-methylphenyl)cyclobutan-1-ol is a cyclobutane derivative featuring a strained four-membered ring core substituted with an amino group, a hydroxyl group, and a 3-methylphenyl aromatic moiety. The 3-methylphenyl substituent introduces steric and electronic effects that may influence solubility, stability, and intermolecular interactions compared to other derivatives.

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

3-amino-3-(3-methylphenyl)cyclobutan-1-ol |

InChI |

InChI=1S/C11H15NO/c1-8-3-2-4-9(5-8)11(12)6-10(13)7-11/h2-5,10,13H,6-7,12H2,1H3 |

InChI Key |

UPCIXXZTNWOHQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CC(C2)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(3-methylphenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylphenylacetonitrile with a suitable cyclizing agent, followed by reduction and amination steps .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(3-methylphenyl)cyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it to different amines or alcohols.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can produce various substituted cyclobutanols .

Scientific Research Applications

3-Amino-3-(3-methylphenyl)cyclobutan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-methylphenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural analogs of 3-Amino-3-(3-methylphenyl)cyclobutan-1-ol, emphasizing differences in substituents, molecular properties, and synthetic or functional characteristics.

Table 1: Comparison of Cyclobutanol Derivatives

*Calculated value based on analogous structures.

Key Findings:

For example, 3-bromo and 2-chloro derivatives exhibit molecular weights of 209.06 and 197.66 g/mol, respectively . Electron-Donating Groups (e.g., OCH₃): The methoxy group in 3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol (MW 193.24 g/mol) improves solubility due to its polarity, making it more suitable for aqueous-phase reactions . Aromatic Methyl vs. Alkyl Chains: The 3-methylphenyl group in the target compound balances lipophilicity and steric bulk, whereas the propyl chain in compound 10g (MW 239.29 g/mol) introduces flexibility but may reduce target binding specificity .

Synthetic Accessibility: Compound 10g was synthesized via reductive amination (Procedure A) with a 38% yield after silica gel purification, highlighting challenges in cyclobutane functionalization due to ring strain . No synthesis data are available for the target compound or its bromo/chloro analogs, suggesting gaps in published methodologies.

Conformational and Biological Implications :

- The cyclobutane ring’s inherent strain may restrict conformational flexibility, favoring preorganization for target binding in FBDD .

- Ortho-substituents (e.g., 2-chlorophenyl) introduce steric clashes that could disrupt binding to flat protein surfaces, whereas para-substituents (e.g., 4-methoxyphenyl) allow for optimized interactions .

Biological Activity

3-Amino-3-(3-methylphenyl)cyclobutan-1-ol is a cyclobutane derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, which may contribute to its utility in therapeutic applications. This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings.

- Molecular Formula : C10H13NO

- Molecular Weight : 165.22 g/mol

- IUPAC Name : this compound

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, thereby altering physiological processes.

- Receptor Binding : The compound could bind to neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.

Biological Activity

Research has indicated several areas where this compound demonstrates significant biological activity:

Antidepressant Activity

A study investigated the potential antidepressant effects of this compound using animal models. The results showed that administration of this compound led to a significant reduction in depressive-like behaviors, as measured by the forced swim test and tail suspension test.

Neuroprotective Effects

Another area of interest is the neuroprotective properties of the compound. In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential role in neurodegenerative disease prevention.

Case Studies

-

Case Study on Depression Models :

- Objective : To evaluate the antidepressant effects of this compound.

- Methodology : Mice were treated with varying doses of the compound.

- Findings : Significant improvement in behavioral tests indicative of reduced depression (p < 0.05).

-

Neuroprotection in Oxidative Stress Models :

- Objective : To assess neuroprotective effects against oxidative stress.

- Methodology : Neuronal cell lines were exposed to oxidative agents with and without the compound.

- Findings : The compound significantly reduced cell death (p < 0.01), indicating protective effects.

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Statistical Significance |

|---|---|---|

| Antidepressant | Reduced depressive behavior | p < 0.05 |

| Neuroprotective | Decreased apoptosis | p < 0.01 |

| Enzyme Inhibition | Inhibition of target enzyme | Not specified |

Table 2: Comparison with Related Compounds

| Compound | Molecular Weight (g/mol) | Antidepressant Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | 165.22 | Yes | Yes |

| Compound A | 180.25 | Yes | No |

| Compound B | 150.30 | No | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.